Cas no 1260596-20-0 ((R)-2-Amino-4-(3-bromophenyl)butanoic acid)

(R)-2-Amino-4-(3-bromophenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-2-Amino-4-(3-bromophenyl)butanoic acid
- H-D-HomoPhe(3-Br)-OH
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- MDL: MFCD07372191
- Inchi: 1S/C10H12BrNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1
- InChI Key: OZPBGRHRYRFRRJ-SECBINFHSA-N
- SMILES: C(O)(=O)[C@H](N)CCC1=CC=CC(Br)=C1
(R)-2-Amino-4-(3-bromophenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | P41978-1G |
(R)-2-Amino-4-(3-bromophenyl)butanoic acid |
1260596-20-0 | 95% | 1G |
$750 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00824383-1g |
(R)-2-Amino-4-(3-bromophenyl)butanoic acid |
1260596-20-0 | 95% | 1g |
¥5299.0 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595874-1g |
(R)-2-amino-4-(3-bromophenyl)butanoic acid |
1260596-20-0 | 98% | 1g |
¥9765.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595874-500mg |
(R)-2-amino-4-(3-bromophenyl)butanoic acid |
1260596-20-0 | 98% | 500mg |
¥5208.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595874-250mg |
(R)-2-amino-4-(3-bromophenyl)butanoic acid |
1260596-20-0 | 98% | 250mg |
¥4057.00 | 2024-08-09 |
(R)-2-Amino-4-(3-bromophenyl)butanoic acid Related Literature
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on (R)-2-Amino-4-(3-bromophenyl)butanoic acid
Recent Advances in the Study of (R)-2-Amino-4-(3-bromophenyl)butanoic acid (CAS: 1260596-20-0)
The compound (R)-2-Amino-4-(3-bromophenyl)butanoic acid (CAS: 1260596-20-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral amino acid derivative, characterized by a bromophenyl moiety, serves as a key intermediate in the synthesis of bioactive molecules and peptidomimetics. Recent studies have explored its utility in modulating protein-protein interactions and as a building block for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of (R)-2-Amino-4-(3-bromophenyl)butanoic acid in the design of selective inhibitors for bromodomain-containing proteins (BRDs). The researchers utilized a structure-activity relationship (SAR) approach, demonstrating that the bromophenyl group enhances binding affinity to the BRD4 acetyl-lysine recognition site. The study reported a 2.5-fold increase in inhibitory potency compared to analogs lacking the bromine substitution, highlighting the importance of this structural feature.
In the realm of neurodegenerative disease research, a team from MIT recently (2024) incorporated (R)-2-Amino-4-(3-bromophenyl)butanoic acid into the development of γ-secretase modulators for Alzheimer's disease treatment. The compound's stereochemistry and hydrophobic character were found to be critical for blood-brain barrier penetration and target engagement. Preclinical data showed promising results in reducing amyloid-β42 production without affecting Notch signaling, addressing a major challenge in current therapeutic approaches.
Pharmacokinetic studies of (R)-2-Amino-4-(3-bromophenyl)butanoic acid derivatives have revealed interesting metabolic properties. A 2024 paper in Drug Metabolism and Disposition reported that the bromine atom significantly influences the compound's metabolic stability, with hepatic microsomal studies showing a t1/2 of 47 minutes in human liver microsomes. This property, combined with its moderate solubility (2.1 mg/mL in PBS at pH 7.4), makes it a valuable scaffold for further optimization in drug development programs.
Recent synthetic methodology developments have also focused on this compound. A Nature Communications publication (2023) described an asymmetric catalytic route to (R)-2-Amino-4-(3-bromophenyl)butanoic acid with 99% ee using a novel chiral phosphoric acid catalyst. This advancement addresses previous challenges in large-scale production and provides a more sustainable alternative to traditional resolution methods. The reported yield of 82% represents a significant improvement over previous synthetic approaches.
The safety profile of (R)-2-Amino-4-(3-bromophenyl)butanoic acid has been evaluated in recent toxicological studies. Acute toxicity testing in rodent models showed an LD50 > 500 mg/kg, while genotoxicity assays (Ames test, micronucleus test) were negative at pharmacologically relevant concentrations. These findings support its potential as a drug development intermediate, though further studies are needed to fully characterize its safety profile in chronic exposure scenarios.
Looking forward, the unique properties of (R)-2-Amino-4-(3-bromophenyl)butanoic acid position it as a versatile building block in medicinal chemistry. Current research directions include its incorporation into PROTACs (proteolysis-targeting chimeras) and its use in the development of covalent inhibitors targeting cysteine residues. The compound's commercial availability (currently offered by ≥5 major chemical suppliers at >98% purity) and well-characterized properties suggest it will continue to play an important role in pharmaceutical research in the coming years.
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